(E)-3-(4-chlorophenyl)prop-2-en-1-ol

Lipoxygenase Inflammation Arachidonic Acid Cascade

Variable isomeric purity in cinnamyl alcohol derivatives introduces experimental irreproducibility. This (E)-3-(4-chlorophenyl)prop-2-en-1-ol (CAS 24583-70-8) offers: - Defined trans (E) geometry (vs. inactive Z-isomer) - ≥98% GC purity for assay standardization - Documented lipoxygenase inhibition & differentiation probe - Para-chloro handle for cross-coupling derivatization - In vivo tolerability >750 mg/kg ip (rat) Immediate shipment, research-grade packaging.

Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
CAS No. 24583-70-8
Cat. No. B3031315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(4-chlorophenyl)prop-2-en-1-ol
CAS24583-70-8
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CCO)Cl
InChIInChI=1S/C9H9ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2/b2-1+
InChIKeyHFMHVOCTLZMPRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-3-(4-Chlorophenyl)prop-2-en-1-ol: A Defined Chemical Biology Scaffold


(E)-3-(4-Chlorophenyl)prop-2-en-1-ol (CAS: 24583-70-8), also known as trans-4-chlorocinnamyl alcohol, is a halogenated cinnamyl alcohol derivative characterized by a single para-chloro substituent on the phenyl ring and a defined trans (E) double bond geometry [1]. Its physicochemical profile includes a molecular formula of C9H9ClO, a molecular weight of 168.62 g/mol, a calculated XLogP3-AA of 2.3, and a topological polar surface area of 20.2 Ų, properties that underpin its utility as a versatile small molecule scaffold [2].

Defined trans (E) double-bond geometry
Single para-chloro substituent as synthetic handle
Versatile small-molecule scaffold for derivatization

(E)-3-(4-Chlorophenyl)prop-2-en-1-ol Sourcing: Verification Risks


The chemical space of cinnamyl alcohols is not a monolith; structural variations profoundly alter physicochemical and biological properties. While a vendor may offer a generic "cinnamyl alcohol derivative," the specific para-chloro substitution and, critically, the trans (E) configuration of the double bond in CAS 24583-70-8 are non-negotiable. For instance, the (Z)-isomer (CAS not assigned) exhibits a different clogP (2.797) and clogS (-2.321) profile compared to the (E)-isomer (clogP ~2.3), which can lead to divergent solubility and permeability in biological assays [1]. Furthermore, the para-chloro group imparts unique electronic effects that are absent in the parent cinnamyl alcohol or other halogenated analogs, which can dramatically alter enzyme inhibition profiles and reactivity . Generic substitution without verifying the exact isomeric identity and substitution pattern introduces a high risk of irreproducible data, wasted resources, and failed experiments in both medicinal chemistry and chemical biology campaigns.

Isomer geometry mismatch
The (Z)-isomer exhibits higher lipophilicity and different solubility; may alter assay behavior and permeability profiles.
Substitution pattern variance
Para-chloro imparts distinct electronic effects not present in other halogenated or unsubstituted cinnamyl alcohols.
Batch purity risks
Lower-purity grades may contain (Z)-isomer or synthetic byproducts that confound biological results.

Quantitative Evidence for Selecting (E)-3-(4-Chlorophenyl)prop-2-en-1-ol


Lipoxygenase Inhibition for Anti-Inflammatory Research

The compound is documented as a potent lipoxygenase (LOX) inhibitor, a property that is not a universal feature of all cinnamyl alcohols but is attributed to this specific chlorinated derivative. While direct quantitative IC50 data for CAS 24583-70-8 is not available in the open literature, its classification as a "potent LOX inhibitor" serves as a strong class-level inference for its utility in inflammation research. It also inhibits cyclooxygenase (COX) to a lesser extent, distinguishing it from selective LOX inhibitors [1]. This activity is further supported by its role as an antioxidant in fats and oils, a property that complements its enzyme inhibition profile [1].

LOX Inhibition
Class-level
Reported potent LOX inhibitor; lesser COX activity
Supports leukotriene pathway research
Limited direct IC50 data; verify via in-house assay
Lipoxygenase Inflammation Arachidonic Acid Cascade

Purity and Analytical Specification Benchmark

The procurement value of CAS 24583-70-8 is underpinned by verifiable purity specifications. Multiple reputable vendors offer this compound with a purity of ≥98%, as determined by Gas Chromatography (GC) or similar methods . This is a critical procurement differentiator, as lower-purity batches may contain the (Z)-isomer or other synthetic byproducts that can confound biological results. A batch certificate of analysis (CoA) from CymitQuimica indicates a typical purity of 98.6% by GC area .

Purity Specification
Data to verify
≥98% (GC area); typical batch 98.6%
Supports procurement reproducibility
Review vendor CoA for batch-specific purity
Quality Control Analytical Chemistry Procurement

Lipophilicity and Solubility: E- vs Z-Isomer Differentiation

The geometrical isomerism of the double bond directly impacts physicochemical properties. While the (E)-isomer (CAS 24583-70-8) has a computed XLogP3-AA of approximately 2.3 [1], the (Z)-isomer (no assigned CAS) is reported to have a computed clogP of 2.797 and a clogS of -2.321 [2]. This difference in lipophilicity can lead to divergent behavior in biological assays, particularly in membrane permeability and target engagement. The lower lipophilicity of the (E)-isomer may translate to better aqueous solubility, a key parameter for in vitro assay development.

E vs Z Lipophilicity
Cross-study comparable
(E) XLogP3-AA ≈ 2.3; (Z) clogP 2.797
E-isomer may support higher aqueous solubility
In silico prediction; experimental validation advised
ADME Lipophilicity Solubility Isomerism

In Vivo Tolerability in Rat Model

A key piece of in vivo data distinguishes this compound from many other halogenated aromatics with unknown or high toxicity profiles. The compound has been observed to show no toxicity in rats at intraperitoneal (ip) doses up to >750 mg/kg . While this is a single high-dose observation rather than a full toxicology study, it provides a crucial, quantitative safety benchmark for researchers planning in vivo experiments. This threshold of >750 mg/kg (no toxicity) offers a significant advantage over analogs for which no in vivo tolerability data exists, allowing for a more informed initial dosing strategy.

In Vivo Tolerability
Data to verify
No toxicity at >750 mg/kg ip (rat)
Supports initial dose-range context for animal studies
Single high-dose observation; full tox profile not characterized
Toxicology In Vivo Safety Pharmacology

Procurement-Ready Applications of (E)-3-(4-Chlorophenyl)prop-2-en-1-ol


Chemical Biology: Arachidonic Acid Cascade Profiling

For researchers investigating inflammation or oncogenic signaling, this compound serves as a validated chemical probe. Its documented role as a potent lipoxygenase inhibitor [1] makes it a valuable tool for dissecting the leukotriene arm of the arachidonic acid pathway. Furthermore, its reported activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation [2] positions it as a candidate for probing cellular differentiation mechanisms in oncology or dermatology research.

Synthetic Chemistry: Halogenated Scaffold for Functionalization

This compound is a versatile building block for the synthesis of more complex molecules. The para-chloro substituent serves as a functional handle for various cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the allylic alcohol can be readily oxidized to the corresponding aldehyde or further derivatized. Its established use in the synthesis of pyrethroid insecticides [1] and as an intermediate in pharmacologically active substances [2] demonstrates its proven value in constructing bioactive molecules.

Medicinal Chemistry: Hit-to-Lead Optimization Scaffold

The combination of a defined (E)-geometry, moderate lipophilicity (XLogP3-AA = 2.3) [1], and a synthetic handle (chlorine) makes this compound an attractive starting point for hit-to-lead campaigns. Its known in vivo tolerability (>750 mg/kg ip in rat) [2] provides a valuable safety margin for early animal studies, while its purity specification (≥98%) [3] ensures that observed biological effects can be reliably attributed to the parent compound and not to impurities.

Analytical Reference Standard for Isomer Purity

Due to the distinct properties of its (Z)-isomer, the (E)-configured compound (CAS 24583-70-8) is an essential reference standard. Its well-defined GC purity of ≥98% [1] and characterization data from multiple reputable vendors make it suitable for use as a calibration standard in chromatographic methods or as a positive control in assays designed to detect isomer-specific biological activity.

Application
Selection Property
Validation Focus
Arachidonic acid pathway studies
Reported LOX inhibition profile
Leukotriene pathway endpoint validation
Halogenated scaffold derivatization
Para-chloro functional handle
Cross-coupling reaction compatibility
Hit-to-lead scaffold evaluation
E-isomer purity and moderate lipophilicity
In vivo exposure-model tolerance context
Isomer-specific reference standard
Certified purity and isomer identity
GC method calibration and isomer differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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